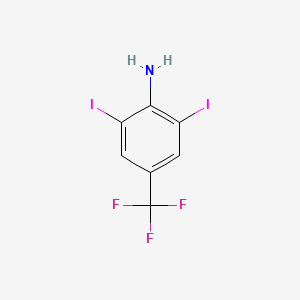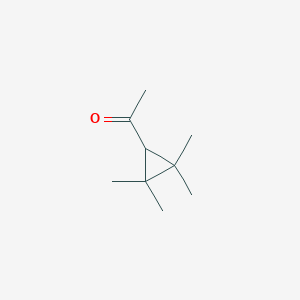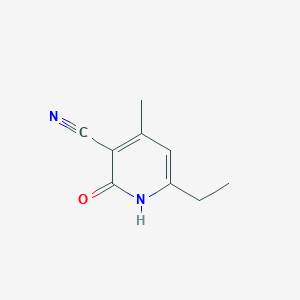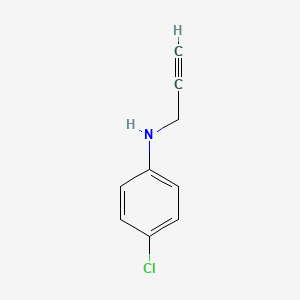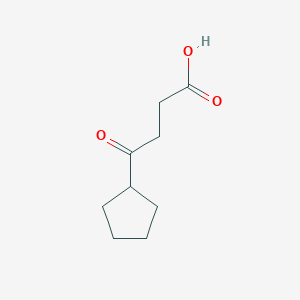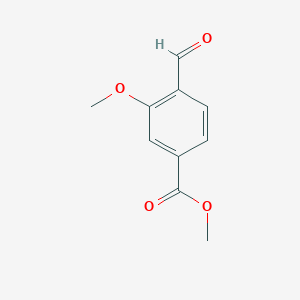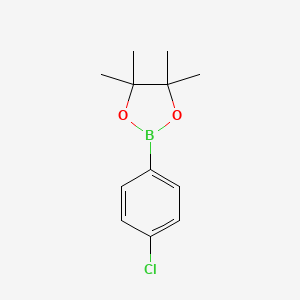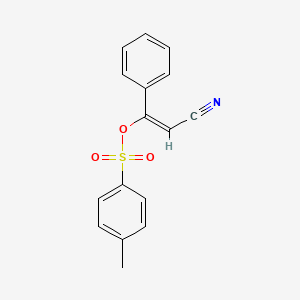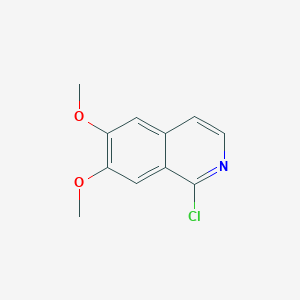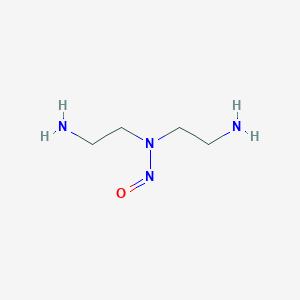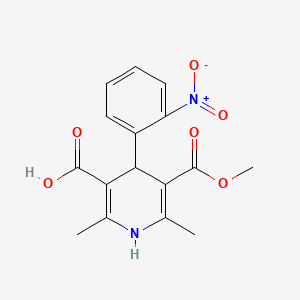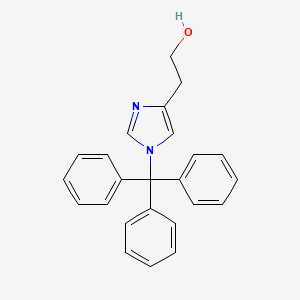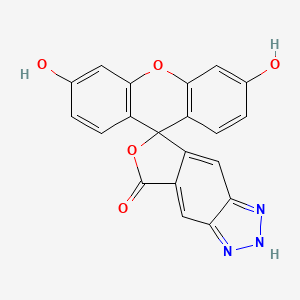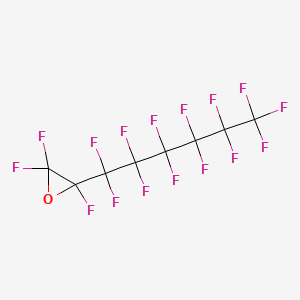
トリフルオロオキシラン(ペルフルオロヘキシル)
説明
(Perfluorohexyl)trifluorooxirane is a fluorinated organic compound with the molecular formula C8F16O. It is characterized by its high thermal and chemical stability due to the presence of strong carbon-fluorine bonds. This compound is used in various scientific research applications, particularly in the fields of organic synthesis, materials science, and surface coatings .
科学的研究の応用
(Perfluorohexyl)trifluorooxirane has a wide range of scientific research applications:
Chemistry: It is used as a solvent, catalyst, and precursor in organic synthesis.
Biology: The compound is utilized in the study of fluorinated biomolecules and their interactions.
作用機序
Target of Action
Similar compounds such as perfluorohexyloctane have been used in the field of ophthalmology as a vitreous substitute .
Mode of Action
It is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears .
Pharmacokinetics
Similar compounds such as perfluorohexyloctane have been found to spread rapidly across the ocular surface due to their low surface and interface tensions .
Result of Action
Similar compounds such as perfluorohexyloctane have been found to alleviate symptoms of dry eye disease, increase tear film breakup time, and increase lipid layer thickness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Perfluorohexyl)trifluorooxirane. For example, Per- and polyfluoroalkyl substances (PFASs), which include (Perfluorohexyl)trifluorooxirane, are persistent and bioaccumulative chemicals that cause adverse reproductive and developmental effects in mammals and vertebrates . These substances have attracted the attention of regulators and policy makers all around the world .
生化学分析
Biochemical Properties
(Perfluorohexyl)trifluorooxirane plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with G protein-coupled estrogen receptor (GPER), inducing quenching of GPER fluorescence through static quenching and non-radiative energy transfer . Additionally, molecular docking studies have indicated that (Perfluorohexyl)trifluorooxirane can engage in hydrogen bonding and hydrophobic interactions with amino acid residues within the largest hydrophobic cavity in the head region of GPER .
Cellular Effects
(Perfluorohexyl)trifluorooxirane has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that fluorinated compounds, including (Perfluorohexyl)trifluorooxirane, can induce cytotoxic effects on human liver cell lines and alter cell viabilities . At low exposure doses, these compounds can induce cell proliferation through mechanisms different from those of other perfluoroalkyl substances .
Molecular Mechanism
The molecular mechanism of action of (Perfluorohexyl)trifluorooxirane involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, (Perfluorohexyl)trifluorooxirane is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears . This interaction is crucial for its role in treating dry eye disease.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Perfluorohexyl)trifluorooxirane change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. Research has shown that perfluorinated compounds, including (Perfluorohexyl)trifluorooxirane, exhibit various biological toxicities, such as genotoxicity, reproductive toxicity, neurotoxicity, and developmental toxicity . These toxic effects can impair genetic material and lead to a range of diseases over time.
Dosage Effects in Animal Models
The effects of (Perfluorohexyl)trifluorooxirane vary with different dosages in animal models. Studies have shown that different dosages can lead to threshold effects, as well as toxic or adverse effects at high doses. For instance, perfluoroalkyl substances, including (Perfluorohexyl)trifluorooxirane, have been observed to cause reproductive and developmental toxicity in animal models . A dose-response relationship has been exhibited regarding dosage and rates of malformations and mortality in embryos .
Metabolic Pathways
(Perfluorohexyl)trifluorooxirane is involved in various metabolic pathways, interacting with enzymes and cofactors. Hydrolysis is a major metabolic pathway for diverse perfluoroalkyl substances, including (Perfluorohexyl)trifluorooxirane . The hydrolysis of these compounds has been verified with recombinant human liver carboxylesterase, showing strong substrate preferences towards perfluoroalkyl carboxamides .
Transport and Distribution
The transport and distribution of (Perfluorohexyl)trifluorooxirane within cells and tissues involve interactions with transporters and binding proteins. Following sorption by roots, perfluoroalkyl substances, including (Perfluorohexyl)trifluorooxirane, can transport from the root to aboveground tissues via xylem or phloem . This transport mechanism is crucial for understanding the bioaccumulation potential of these compounds within various plant structures.
Subcellular Localization
The subcellular localization of (Perfluorohexyl)trifluorooxirane affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of (Perfluorohexyl)trifluorooxirane is essential for comprehending its role in cellular processes and its potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Perfluorohexyl)trifluorooxirane typically involves the reaction of perfluorohexyl iodide with trifluoroethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the oxirane ring. The reaction conditions include maintaining a low temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of (Perfluorohexyl)trifluorooxirane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced catalytic systems to ensure high yield and purity of the final product. The reaction is typically conducted in a continuous flow reactor to optimize reaction efficiency and minimize waste .
化学反応の分析
Types of Reactions
(Perfluorohexyl)trifluorooxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorohexyl trifluoroacetate.
Reduction: Reduction reactions can yield perfluorohexyl trifluoroalcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluorooxirane group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include perfluorohexyl trifluoroacetate, perfluorohexyl trifluoroalcohol, and various substituted derivatives depending on the nucleophile used .
類似化合物との比較
Similar Compounds
- Perfluorohexane sulfonate
- Perfluorooctanoic acid
- Perfluorooctane sulfonate
Uniqueness
(Perfluorohexyl)trifluorooxirane is unique due to its trifluorooxirane group, which imparts distinct reactivity compared to other perfluorinated compounds. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications .
特性
IUPAC Name |
2,2,3-trifluoro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F16O/c9-1(10,3(13,14)5(17,18)7(20,21)22)2(11,12)4(15,16)6(19)8(23,24)25-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAZGMJSVLHBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477447 | |
| Record name | Trifluoro(tridecafluorohexyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87375-53-9 | |
| Record name | Trifluoro(tridecafluorohexyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Perfluorohexyl)trifluorooxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


